molecular formula C12H6Cl2N2OS B11499575 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11499575
M. Wt: 297.2 g/mol
InChI Key: YOTNEIWBIOHQAG-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is fused with a thiophene ring and substituted with a 3,4-dichlorophenyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s properties make it useful in the development of materials with specific characteristics, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, which may affect its chemical and biological properties.

    3-(Thiophen-2-yl)-1,2,4-oxadiazole:

    5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole: Substituted with a phenyl group instead of a dichlorophenyl group, leading to variations in properties.

Uniqueness

The presence of both the 3,4-dichlorophenyl group and the thiophene ring in 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole imparts it with unique properties that distinguish it from similar compounds

Properties

Molecular Formula

C12H6Cl2N2OS

Molecular Weight

297.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H6Cl2N2OS/c13-8-4-3-7(6-9(8)14)12-15-11(16-17-12)10-2-1-5-18-10/h1-6H

InChI Key

YOTNEIWBIOHQAG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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